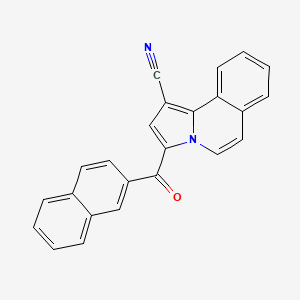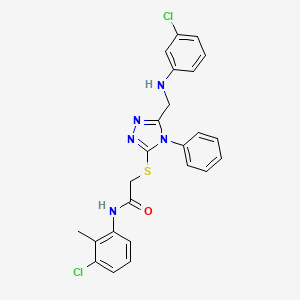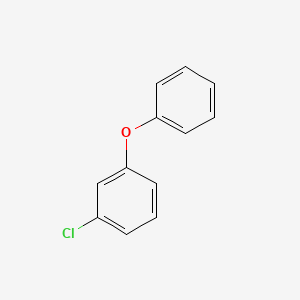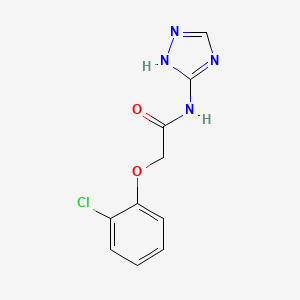
3-(2-Naphthoyl)pyrrolo(2,1-A)isoquinoline-1-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
. This compound is used primarily in research and experimental applications.
Méthodes De Préparation
The preparation of SALOR-INT L450286-1EA involves synthetic routes that typically include the reaction of naphthoyl chloride with pyrroloisoquinoline under specific conditions. The reaction conditions often involve the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction. The industrial production methods for this compound are not widely documented, but laboratory synthesis is the primary method of preparation .
Analyse Des Réactions Chimiques
SALOR-INT L450286-1EA undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur with reagents such as sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific reagents and conditions used .
Applications De Recherche Scientifique
SALOR-INT L450286-1EA has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: This compound is studied for its potential biological activities, including its interactions with various enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the field of oncology.
Industry: It is used in the development of new materials and as a precursor for the synthesis of other industrial chemicals
Mécanisme D'action
The mechanism of action of SALOR-INT L450286-1EA involves its interaction with specific molecular targets and pathways. It is known to bind to certain receptors and enzymes, modulating their activity. The exact pathways and targets are still under investigation, but it is believed to influence cellular processes such as signal transduction and gene expression .
Comparaison Avec Des Composés Similaires
SALOR-INT L450286-1EA can be compared with other similar compounds, such as:
3-(2-Naphthoyl)pyrrole: Similar in structure but lacks the isoquinoline moiety.
1-Naphthoylindole: Contains an indole ring instead of the pyrroloisoquinoline structure.
Naphthoylbenzamide: Features a benzamide group instead of the carbonitrile group.
The uniqueness of SALOR-INT L450286-1EA lies in its specific structure, which imparts distinct chemical and biological properties .
Propriétés
Formule moléculaire |
C24H14N2O |
|---|---|
Poids moléculaire |
346.4 g/mol |
Nom IUPAC |
3-(naphthalene-2-carbonyl)pyrrolo[2,1-a]isoquinoline-1-carbonitrile |
InChI |
InChI=1S/C24H14N2O/c25-15-20-14-22(26-12-11-17-6-3-4-8-21(17)23(20)26)24(27)19-10-9-16-5-1-2-7-18(16)13-19/h1-14H |
Clé InChI |
NUCOTJOBFCIJQD-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C=C(C=CC2=C1)C(=O)C3=CC(=C4N3C=CC5=CC=CC=C54)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![5-(4-chlorophenyl)-4-{[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]amino}-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B12003045.png)


![2-[(Carboxymethyl)amino]butanoic acid](/img/structure/B12003069.png)





![N'-[(E)-(3-hydroxyphenyl)methylidene]-2-{[5-(4-methoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B12003094.png)
![N'-[(E,2E)-2-methyl-3-phenyl-2-propenylidene]-1H-benzimidazole-6-carbohydrazide](/img/structure/B12003107.png)
![2-(4-Phenoxybutanoylamino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B12003110.png)
